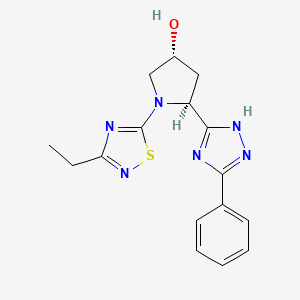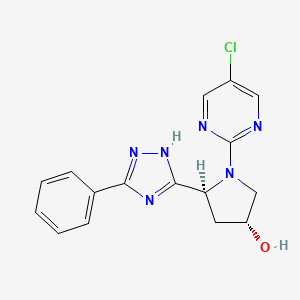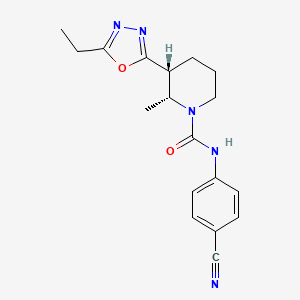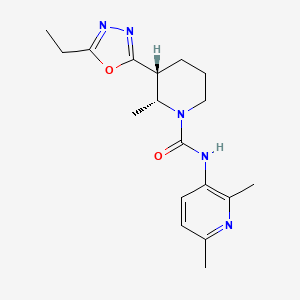![molecular formula C11H21NO B7354664 2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol](/img/structure/B7354664.png)
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol, also known as MPEP, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Applications De Recherche Scientifique
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. For example, this compound has been used to study the involvement of mGluR5 in the regulation of synaptic plasticity, learning and memory, anxiety and depression, addiction, and pain perception. This compound has also been used to investigate the potential therapeutic benefits of mGluR5 antagonists in various neurological and psychiatric disorders.
Mécanisme D'action
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol acts as a selective antagonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of mGluR5, this compound can modulate various signaling pathways that are involved in synaptic plasticity, neurotransmitter release, and neuronal excitability. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the modulation of intracellular calcium signaling and protein kinase A and C pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the experimental conditions and the specific brain regions targeted. Some of the reported effects of this compound include the modulation of synaptic plasticity, the regulation of glutamate and dopamine release, the reduction of anxiety and depression-like behaviors, and the attenuation of drug-seeking behavior. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol is a highly selective and potent antagonist for mGluR5, which makes it a valuable tool for investigating the role of this receptor subtype in various physiological and pathological processes. However, this compound has some limitations for lab experiments, such as its poor solubility in water and its potential off-target effects on other mGluR subtypes. Therefore, it is important to use appropriate controls and to validate the specificity of this compound in each experimental setting.
Orientations Futures
There are many potential future directions for research on 2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol and mGluR5 signaling. Some of the possible areas of investigation include the development of more selective and potent mGluR5 antagonists, the identification of downstream signaling pathways that are modulated by mGluR5, and the investigation of the role of mGluR5 in other brain regions and cell types. Additionally, the therapeutic potential of mGluR5 antagonists in various neurological and psychiatric disorders warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol involves several steps, starting with the preparation of 6-methyl-2-piperidone. This intermediate is then alkylated with isopropenyl magnesium bromide to give 6-methyl-1-prop-2-enylpiperidin-2-one. The final step involves reduction of the ketone group with sodium borohydride to give this compound in high yield and purity.
Propriétés
IUPAC Name |
2-[(2R,6R)-6-methyl-1-prop-2-enylpiperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-3-8-12-10(2)5-4-6-11(12)7-9-13/h3,10-11,13H,1,4-9H2,2H3/t10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJYTLFGQYSEGC-GHMZBOCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC=C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1CC=C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3S,4S)-4-cyclopropyl-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-yl]-5-methyl-1H-1,2,4-triazole](/img/structure/B7354581.png)

![(3R,5S)-1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-5-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-3-ol](/img/structure/B7354597.png)

![1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-[4-(2-methoxyethoxy)pyrimidin-2-yl]urea](/img/structure/B7354608.png)

![1-(4-tert-butylpyrimidin-2-yl)-3-[(2S)-1-hydroxy-3-methylbutan-2-yl]urea](/img/structure/B7354612.png)

![2-[1-[(3S,4S)-3-cyclopropyl-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-1-yl]ethyl]-5-methyl-1,3-oxazole](/img/structure/B7354623.png)



![(2S,3S)-3-methyl-2-[(2-methyltriazol-4-yl)sulfonylamino]pentanoic acid](/img/structure/B7354676.png)
![(2R)-2-[(2,6-dimethylphenyl)methylamino]-3-phenylpropanoic acid](/img/structure/B7354679.png)